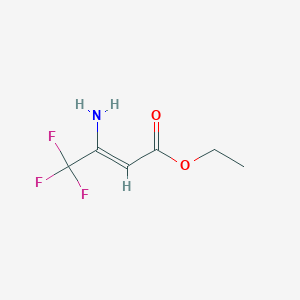

Ethyl 3-amino-4,4,4-trifluorocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKRKUGIINGHD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-29-2 | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 3-amino-4,4,4-trifluorocrotonate

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (CAS No. 372-29-2), is a fluorinated organic compound of significant interest in various industrial and research sectors.[1][2] Its unique structure, which incorporates a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The trifluoromethyl group, in particular, can enhance the biological activity and metabolic stability of target molecules.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile compound.

Physicochemical Properties

This compound is a colorless liquid or white solid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 372-29-2 | [1][5] |

| Molecular Formula | C₆H₈F₃NO₂ | [2][5] |

| Molecular Weight | 183.13 g/mol | [2][3] |

| Appearance | White or colorless to light yellow powder or liquid | [3] |

| Melting Point | 26 °C | [2][6] |

| Boiling Point | 83 °C at 15 mmHg | [2][4][7] |

| Density | 1.245 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.424 | [4][7] |

Synthesis Pathway

The predominant method for synthesizing this compound is a two-stage process.[8][9] It begins with a Claisen condensation to form a sodium enolate intermediate, which is then aminated without requiring intermediate purification.[8]

Logical Diagram of the Synthesis Process

Caption: Two-stage synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established patent literature.[4][8]

-

Enolate Formation:

-

In a nitrogen-inertized reaction flask, charge ethyl trifluoroacetate and ethyl acetate.

-

With intense cooling (18-20 °C), slowly add solid sodium ethoxide over 30 minutes.

-

Stir the mixture at 30 °C for 30 minutes, then heat to approximately 76 °C for 4 hours.

-

Distill off excess ethyl acetate and the ethanol formed to yield the crude sodium enolate as a slurry.

-

-

Amination:

-

Suspend the crude enolate slurry in cyclohexane.

-

Add ammonium acetate and anhydrous acetic acid to the suspension.

-

Heat the mixture to boiling, removing the water from the distillate while returning the cyclohexane to the reaction mixture.

-

Continue the reaction for approximately 5 hours until no more water separates.

-

Terminate the reaction and add water to separate the organic phase.

-

Distill off the cyclohexane from the organic phase and fractionate the remaining product under reduced pressure to obtain pure this compound. A yield of 62% with 97.4% purity has been reported.[4][8]

-

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the molecular structure. The reported chemical shifts are detailed below.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.6 | Singlet (broad) | 1H | NH | [8] |

| 4.86 | Singlet | 1H | =CH | [4][8] |

| 4.08 | Quartet | 2H | OCH₂ | [4][8] |

| 1.18 | Triplet | 3H | CH₃ |[4][8] |

¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 168 | Singlet | COOEt | [4][8] |

| 147 | Quartet | C -NH₂ | [4][8] |

| 120 | Quartet (broad) | CF₃ | [8] |

| 82 | Quartet | =C H | [8] |

| 59 | Singlet | OC H₂ | [8] |

| 14 | Singlet | C H₃ |[8] |

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[10]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[10]

-

Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts by referencing the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3400 | N-H | Stretching |

| ~2950 | C-H (sp³) | Stretching |

| ~1670 | C=O (Ester) | Stretching |

| ~1100-1300 | C-F | Stretching |

Experimental Protocol: IR Spectroscopy

-

For a liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin liquid film.[10]

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with KBr powder and pressing it into a disc.

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

| Technique | m/z Value | Assignment | Reference |

|---|

| Electron Ionization (EI) | 183 | [M]⁺ (Molecular Ion) |[4][8] |

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionize the sample using an appropriate method, such as Electron Ionization (EI).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detect the ions and generate a mass spectrum.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

General Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure product purity and structural confirmation.

Caption: General workflow for synthesis and characterization.

Applications and Industrial Relevance

This compound is a crucial building block in several industries:

-

Pharmaceuticals: It serves as a key intermediate for synthesizing a range of drugs, including anti-cancer, anti-inflammatory, and anti-viral agents.[1] The trifluoromethyl group is known to enhance drug efficacy and selectivity.[2]

-

Agrochemicals: It is used in the production of herbicides and insecticides.[1]

-

Materials Science: It acts as a monomer for creating polymers with unique properties, such as high thermal stability.[1]

Its cost-effective synthesis and versatile chemical properties make it an essential compound for research and development.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 372-29-2 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 372-29-2 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 372-29-2 [sigmaaldrich.com]

- 7. This compound 96 372-29-2 [sigmaaldrich.com]

- 8. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 9. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]

- 10. This compound(372-29-2) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of Ethyl 3-amino-4,4,4-trifluorocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No: 372-29-2), a key fluorinated building block in the synthesis of novel pharmaceuticals and agrochemicals. The inclusion of a trifluoromethyl group offers unique properties, such as enhanced biological activity and metabolic stability, making this compound a subject of significant interest in medicinal and materials science.[1] This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 400 MHz[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.6 | Singlet | 2H | NH₂ |

| 4.86 | Singlet | 1H | =CH |

| 4.08 | Quartet | 2H | OCH₂ |

| 1.18 | Triplet | 3H | CH₃ |

Data sourced from a US Patent, which provides a concise summary of the proton NMR spectrum.[3][4]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168 | C=O (Ester) |

| 147 (quartet) | C-NH₂ |

| 120 (broad quartet) | CF₃ |

| 82 (quartet) | =CH |

| 59 | OCH₂ |

| 14 | CH₃ |

Carbon-13 NMR data is referenced from a US patent, detailing the chemical shifts of the carbon atoms in the molecule.[3][4]

¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Relative to CFCl₃) | Assignment |

| -60 to -70 (estimated) | CF₃ |

Direct experimental data for the ¹⁹F NMR chemical shift of this compound was not available in the public domain. The provided range is an estimation based on typical chemical shifts for trifluoromethyl groups attached to a carbon-carbon double bond.[5] The fluorine nucleus is highly sensitive, and its chemical shift provides valuable information about the local electronic environment.[6]

Infrared (IR) Spectroscopic Data

The gas-phase IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database.[7][8] While a detailed peak list is not provided in the readily available literature, the characteristic absorption bands can be inferred based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch (amine) |

| ~3000-2850 | Medium | C-H stretch (alkyl) |

| ~1715-1735 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Strong | C=C stretch |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (ester) |

These are expected ranges for the functional groups present. For precise data, direct analysis of the spectrum from the NIST database is recommended.[9][10]

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 183 | M⁺ (Molecular Ion) |

The electron ionization mass spectrum shows a molecular ion peak at m/z 183, corresponding to the molecular weight of the compound (C₆H₈F₃NO₂).[3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an alkyl trifluoroacetate with an alkyl acetate in the presence of an alkali metal alkoxide to form an enolate. This intermediate is then reacted directly with an amine in the presence of an acid.[3][4]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Cyclohexane

-

Ammonium acetate

-

Anhydrous acetic acid

Procedure:

-

A reaction flask is charged with ethyl trifluoroacetate and ethyl acetate under an inert nitrogen atmosphere.

-

The flask is cooled, and solid sodium ethoxide is added portion-wise while maintaining a low temperature.

-

The reaction mixture is stirred and then heated to allow for the formation of the sodium enolate of the trifluoroacetoacetic ester.

-

Excess ethyl acetate and ethanol are removed by distillation.

-

Cyclohexane is added to the resulting slurry, followed by ammonium acetate and anhydrous acetic acid.

-

The suspension is heated to boiling, and the water formed during the reaction is removed azeotropically.

-

After the reaction is complete, water is added to the cooled mixture, and the organic phase is separated.

-

The organic phase is washed, dried, and the solvent is removed.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the fluorine spectrum. A common external standard is trifluoroacetic acid or CFCl₃.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Liquid Film: If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest, and the spectrum recorded in a solution cell.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or the solvent and cell).

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.

Data Acquisition:

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments and the molecular ion are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of the ions against their m/z values.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]

- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. This compound [webbook.nist.gov]

- 8. NIST Standard Reference Database 35 | NIST [nist.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorocrotonate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4,4,4-trifluorocrotonate is a fluorinated organic compound of significant interest in medicinal chemistry and agrochemical research.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, renders it a versatile building block for the synthesis of a wide array of complex molecules.[1] The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the biological activity, metabolic stability, and lipophilicity of parent compounds.[3] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or low-melting solid.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 372-29-2 | [2] |

| Molecular Formula | C₆H₈F₃NO₂ | [1] |

| Molecular Weight | 183.13 g/mol | |

| Appearance | Colorless to light yellow liquid or low-melting solid | [4] |

| Melting Point | 26 °C | [1] |

| Boiling Point | 83 °C at 15 mmHg | |

| Density | 1.245 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.424 | |

| Solubility | Slightly soluble in chloroform and methanol. | |

| Stability | Air sensitive; should be stored under an inert atmosphere. |

Spectroscopic Data

The structural characterization of this compound is well-supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H-NMR | 7.6 ppm (NH), 4.86 ppm (1H, CH), 4.08 ppm (quartet, 2H, ethyl), 1.18 ppm (triplet, 3H, ethyl) | [4] |

| ¹³C-NMR | 168 ppm (COOEt), 147 ppm (quartet, C-NH₂), 120 ppm (broad quartet, CF₃), 82 ppm (quartet, CH), 59 ppm (ethyl), 14 ppm (ethyl) | [4] |

| Mass Spectrometry (EI) | [M⁺] = 183 amu | [4] |

| Infrared (IR) | Available in the NIST WebBook | [5] |

Synthesis

A common and efficient method for the synthesis of this compound involves a two-stage, one-pot reaction.[4][6] This procedure is advantageous as it avoids the isolation of the intermediate trifluoroacetoacetic ester.[6]

Experimental Protocol: Two-Stage, One-Pot Synthesis

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Solid sodium ethoxide

-

Cyclohexane

-

Ammonium acetate

-

Anhydrous acetic acid

-

Water

Procedure: [4]

-

A slurry of the sodium enolate of trifluoroacetoacetic ester is prepared by reacting ethyl trifluoroacetate (1.0 mol) and ethyl acetate (2.0 mol) with solid sodium ethoxide (1.0 mol).

-

The excess ethyl acetate and the ethanol formed during the reaction are distilled off.

-

To the resulting slurry, cyclohexane (250 mL), ammonium acetate (1.0 mol), and anhydrous acetic acid (0.65 mol) are added.

-

The suspension is heated to boiling, and the water formed is removed by azeotropic distillation with the cyclohexane being returned to the reaction mixture.

-

After approximately 5 hours, the reaction is terminated.

-

Water (300 mL) is added to the reaction mixture, and the organic phase is separated.

-

Cyclohexane is removed from the organic phase by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable synthon due to the presence of multiple reactive sites: the nucleophilic amino group, the electrophilic ester carbonyl group, and the electron-deficient double bond conjugated with the trifluoromethyl group. This trifunctional nature allows for its use in the construction of a variety of heterocyclic systems.[7][8]

Synthesis of Heterocycles

The primary application of this compound is in the synthesis of trifluoromethyl-containing heterocycles, which are of significant interest in medicinal and agrochemical applications.[2][3]

-

Pyrimidines: The compound can react with various binucleophiles to form pyrimidine derivatives. These reactions typically involve the condensation of the amino group and the ester function with a suitable three-carbon unit.

-

Pyridinones: Cyclization reactions involving the enamine moiety of this compound can lead to the formation of substituted pyridinones.[8]

-

Other Heterocycles: Its reactivity has been exploited for the synthesis of other nitrogen-containing heterocycles, making it a key intermediate in combinatorial chemistry and drug discovery programs.

References

- 1. This compound | 372-29-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 5. This compound [webbook.nist.gov]

- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties and Safety of Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety data, for Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2). This versatile fluorinated organic compound serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2]

Core Properties

This compound is a colorless to light yellow liquid or a white solid with unique properties conferred by its trifluoromethyl group.[1][3] This functional group enhances its biological activity, metabolic stability, and lipophilicity, making it a valuable intermediate in drug design and the development of novel materials.[2][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₈F₃NO₂ | [5] |

| Molecular Weight | 183.13 g/mol | |

| Melting Point | 24-26 °C | [1] |

| Boiling Point | 83 °C @ 15 mmHg | |

| Density | 1.245 g/mL at 25 °C | |

| Refractive Index | n20/D 1.424 | |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [1] |

| Solubility | Soluble in chloroform and slightly soluble in methanol. |

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | ethyl (2Z)-3-amino-4,4,4-trifluorobut-2-enoate | |

| SMILES | CCOC(=O)C=C(N)C(F)(F)F | |

| InChI | InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 |

Safety and Handling

Understanding the safety profile of this compound is critical for its handling and use in research and development.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet

Precautionary Measures

When handling this compound, the following precautionary statements should be observed:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich Safety Data Sheet

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the properties of chemical compounds. Below are generalized protocols for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with heating oil) or a melting point apparatus.

-

The sample is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of the liquid is placed in a fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[6]

-

The setup is heated slowly and uniformly.[6]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats) are used.[8]

-

Dose Preparation and Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step.[8] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9]

-

Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9]

-

Classification: The substance is classified into a toxicity category based on the number of animals that show signs of toxicity or die at specific dose levels.[10] This method aims to use the minimum number of animals to obtain sufficient information for classification.[1]

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis of this compound

One common synthetic route involves the reaction of ethyl trifluoroacetate and ethyl acetate with a base like sodium ethoxide, followed by treatment with an ammonium salt.[11]

Caption: General synthesis of this compound.

Synthesis of 4-Trifluoromethyl-1,3-oxazin-6-ones

This compound can be used to synthesize 4-trifluoromethyl-1,3-oxazin-6-ones through reactions with phosgeneiminium chlorides or by the action of chlorinating agents on its N-acyl derivatives.[12]

Caption: Synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones.

Biological Activity and Signaling Pathways

The trifluoromethyl group in this compound significantly influences its biological activity, making its derivatives valuable in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Derivatives of this compound have shown potential in the development of drugs for neurological disorders and cancer.[4] Research suggests that these compounds may act on neurotransmitter systems.[4] For instance, alterations in glutamatergic and GABAergic pathways are implicated in various neurological disorders.[13][14] The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability, crucial for drug efficacy.[4]

In oncology, the development of glutaminase inhibitors is a promising strategy for treating certain cancers, like triple-negative breast cancer, which are dependent on glutamine metabolism.[15] The structural features of this compound make it a candidate for designing enzyme inhibitors.

Agrochemical Applications

In the agrochemical sector, this compound is a precursor for herbicides and insecticides.[2] The trifluoromethyl group is a common feature in many modern pesticides.[16] For herbicides, the mechanism of action can involve the inhibition of essential plant enzymes, such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), which are critical for amino acid or lipid biosynthesis, respectively.[16] Some trifluoromethyl-containing herbicides also act by inhibiting microtubule formation, which is essential for cell division in weeds.[17]

For insecticides, the trifluoromethyl group can enhance the potency of compounds that target the insect's nervous system, for example, by modulating GABA receptors.[18]

Caption: Potential biological applications and targeted pathways.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. nbinno.com [nbinno.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound | 372-29-2 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. umwelt-online.de [umwelt-online.de]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. oecd.org [oecd.org]

- 13. mdpi.com [mdpi.com]

- 14. Molecular mechanisms underlying the neuroprotection of environmental enrichment in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Effects of the Trivalent Organoarsenical 2-Amino-4-(dihydroxyarsinoyl) Butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Trifluoromethyl Synthon: A Technical Guide to Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into organic molecules is a cornerstone strategy in modern medicinal and agricultural chemistry. This powerful moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 3-amino-4,4,4-trifluorocrotonate has emerged as a highly versatile and valuable building block for the facile introduction of the trifluoromethyl group into a wide array of molecular scaffolds, particularly heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid or low-melting solid.[1][2] Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 372-29-2 | [1] |

| Molecular Formula | C₆H₈F₃NO₂ | [1] |

| Molecular Weight | 183.13 g/mol | [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [1] |

| Melting Point | 24-26 °C | [1][3] |

| Boiling Point | 83 °C at 15 mmHg | [1][4] |

| Density | 1.245 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.424 | [1][4] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Signals | Reference |

| ¹H NMR | δ (ppm): 7.6 (s, 2H, NH₂), 4.86 (s, 1H, =CH), 4.08 (q, 2H, OCH₂), 1.18 (t, 3H, CH₃) | [5] |

| ¹³C NMR | δ (ppm): 168 (COOEt), 147 (q, C-NH₂), 120 (q, CF₃), 82 (q, =CH), 59 (OCH₂), 14 (CH₃) | [5] |

| Mass Spectrum (EI) | m/z: 183 [M]⁺ | [5][6] |

| Infrared (IR) | Gas Phase Spectrum Available | [6] |

Synthesis of this compound

The most common synthetic routes to this compound involve the condensation of a trifluoroacetyl precursor with an acetate equivalent, followed by amination.

Caption: Synthetic pathways to the target compound.

Experimental Protocol: Synthesis from Ethyl Trifluoroacetate

This protocol is adapted from patent literature, which describes a high-yield, two-stage process.[5]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Solid sodium ethoxide

-

Cyclohexane

-

Ammonium acetate

-

Anhydrous acetic acid

Procedure:

-

A slurry of the sodium enolate is prepared by reacting ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) with solid sodium ethoxide (0.5 mol). The mixture is concentrated by evaporation.

-

To the resulting slurry, add cyclohexane (250 mL), followed by ammonium acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).

-

Heat the suspension to boiling and remove the water formed during the reaction by azeotropic distillation with cyclohexane, returning the cyclohexane to the reaction mixture.

-

After the reaction is complete (typically 5 hours, when no more water separates), cool the mixture and add 300 mL of water.

-

Separate the organic phase, remove the cyclohexane by distillation, and fractionally distill the residue under vacuum to yield this compound.

Table 3: Representative Synthesis Yields

| Starting Material | Key Reagents | Yield | Purity | Reference |

| Ethyl trifluoroacetate & Ethyl acetate | NaOEt, NH₄OAc, AcOH | 62% | 97.4% | [5] |

| Ethyl trifluoroacetoacetate | NH₄OAc | >98% | - | [7] |

| Ethyl trifluoroacetoacetate | NH₃ (gas), Acetic Acid | >98% | - | [7] |

Applications in Heterocyclic Synthesis

This compound is an exemplary A-B (amine-enolate) synthon, making it a powerful precursor for the construction of a variety of trifluoromethyl-substituted heterocycles. Its bifunctional nature allows for facile cyclocondensation reactions with 1,3-dielectrophiles.

Synthesis of Trifluoromethyl-Substituted Pyridines (Hantzsch Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction that can be adapted to produce trifluoromethylated dihydropyridines and pyridines.[8][9] In a modified approach, this compound can serve as the enamine component, reacting with an aldehyde and a β-ketoester.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 3. This compound | 372-29-2 | Benchchem [benchchem.com]

- 4. This compound | 372-29-2 [chemicalbook.com]

- 5. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

A Technical Guide to Ethyl 3-amino-4,4,4-trifluorocrotonate: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 3-amino-4,4,4-trifluorocrotonate, a key building block in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries. This document details commercially available sources, typical purity levels, and comprehensive experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Purity

This compound is available from a range of chemical suppliers. The purity of the commercially available compound is typically determined by Gas Chromatography (GC) and is generally high, often exceeding 96%. Below is a summary of prominent suppliers and their stated purity levels.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 96% | GC |

| 98% | - | |

| Tokyo Chemical Industry (TCI) | >97.0% | GC[1] |

| Chem-Impex | ≥ 97% | GC[2] |

| Thermo Scientific Chemicals | 97% | - |

| CP Lab Safety | min 97% | -[3] |

| Wanxingda | ≥99% | - |

| Aladdin Scientific Corporation | ≥98% | - |

Experimental Protocols

The following section details the methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound

A common synthetic route involves the reaction of an alkyl trifluoroacetate with an alkyl acetate in the presence of a strong base to form an enolate, which is then reacted with an amine source.[4][5]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Ammonium acetate

-

Anhydrous acetic acid

-

Cyclohexane

-

Water

Procedure:

-

A reaction flask is charged with ethyl trifluoroacetate and ethyl acetate.

-

Solid sodium ethoxide is added portion-wise while maintaining a low temperature.

-

The mixture is stirred and then heated to drive the reaction to completion.

-

Excess ethyl acetate and ethanol are removed by distillation.

-

Cyclohexane is added to the resulting slurry of the sodium enolate.

-

Ammonium acetate and anhydrous acetic acid are then added to the reaction mixture.

-

The suspension is heated to boiling, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

After the reaction is complete (typically monitored by the cessation of water separation), the mixture is cooled.

-

Water is added to the reaction mixture to dissolve any inorganic salts.

-

The organic phase is separated, and the aqueous phase is extracted with cyclohexane.

-

The combined organic phases are dried over a suitable drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

Purification by Fractional Distillation

The crude this compound is typically purified by fractional distillation under reduced pressure.[4]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

The crude product is placed in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

The fractional distillation apparatus is assembled and connected to a vacuum source.

-

The pressure is gradually reduced to the desired level (e.g., 15 mmHg).

-

The flask is heated gently.

-

The temperature at the distillation head is monitored closely. The fraction distilling at the correct boiling point (approximately 83 °C at 15 mmHg) is collected as the pure product.[6]

-

The purity of the collected fractions can be checked by GC analysis.

Purity Determination and Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

Gas Chromatography (GC):

-

Principle: GC is the most common method for determining the purity of this compound. The compound is volatilized and passed through a capillary column, and its retention time and peak area are used to determine its purity relative to any impurities.

-

Typical Conditions (General):

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 300 °C

-

Oven Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

-

Carrier Gas: Helium or Nitrogen.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The expected chemical shifts are approximately:

-

7.6 ppm (broad singlet, 1H, NH)

-

4.86 ppm (singlet, 1H, CH)

-

4.08 ppm (quartet, 2H, OCH₂)

-

1.18 ppm (triplet, 3H, CH₃)

-

-

¹³C NMR: Provides information about the carbon framework. The expected chemical shifts are approximately:

-

168 ppm (C=O)

-

147 ppm (C-NH₂)

-

120 ppm (quartet, CF₃)

-

82 ppm (CH)

-

59 ppm (OCH₂)

-

14 ppm (CH₃)

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): Can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z = 183.

Logical Workflow for Supplier Selection and Purity Verification

The following diagram illustrates a logical workflow for researchers to select a commercial supplier and verify the purity of this compound for their specific application.

Caption: Supplier selection and purity verification workflow.

References

- 1. CN103113249A - Synthetic method of 3-amino-4,4,4-trifluorine ethyl crotonate - Google Patents [patents.google.com]

- 2. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 3. This compound(372-29-2) 1H NMR spectrum [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

Unraveling the Stereochemistry of Ethyl 3-amino-4,4,4-trifluorocrotonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4,4,4-trifluorocrotonate, a fluorinated enamine, is a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure and conformational preferences are critical determinants of its reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, integrating data from spectroscopic methods and computational modeling. Detailed experimental and computational protocols are presented to facilitate further research and application of this compound in drug design and development.

Introduction

This compound (CAS 372-29-2) is a valuable intermediate in organic synthesis, primarily due to the presence of a trifluoromethyl group and a reactive enamine moiety.[1][2] The IUPAC name for this compound is Ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate, which suggests a specific geometric isomer. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its chemical behavior and designing novel bioactive molecules. This guide synthesizes available spectroscopic data and outlines methodologies for a comprehensive structural and conformational analysis.

Molecular Structure

The molecular structure of this compound is characterized by a carbon-carbon double bond with amino and trifluoromethyl substituents at one carbon and an ethyl ester group at the other. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group creates a push-pull system, influencing the electronic distribution and geometry of the molecule.

Solid-State Conformation: X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be definitively determined by single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's arrangement in the crystalline lattice.

Table 1: Hypothetical X-ray Crystallographic Data for Ethyl (Z)-3-amino-4,4,4-trifluorocrotonate

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-C2 | 1.36 | C1-C2-C3 | 122.0 |

| C2-C3 | 1.45 | C2-C3-N1 | 120.0 |

| C3-N1 | 1.35 | C2-C3-C4 | 118.0 |

| C3-C4 | 1.52 | N1-C3-C4 | 122.0 |

| C4-F1 | 1.34 | C3-C4-F1 | 111.0 |

| C4-F2 | 1.34 | C3-C4-F2 | 111.0 |

| C4-F3 | 1.34 | C3-C4-F3 | 111.0 |

| C1-O1 | 1.21 | C2-C1-O1 | 125.0 |

| C1-O2 | 1.34 | C2-C1-O2 | 110.0 |

| O2-C5 | 1.46 | O1-C1-O2 | 125.0 |

| C5-C6 | 1.52 | C1-O2-C5 | 116.0 |

| Dihedral Angles (°) | |||

| H-C2-C3-N1 | 0.0 | O1-C1-C2-C3 | 180.0 |

| H-C2-C3-C4 | 180.0 | O2-C1-C2-C3 | 0.0 |

Note: These values are illustrative and based on typical bond lengths and angles for similar fluorinated β-enaminones. Actual experimental values would require a dedicated crystallographic study.

Solution-State Conformation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. The IUPAC name, Ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate, indicates that the amino group and the trifluoromethyl group are on the same side of the double bond. This can be confirmed and further investigated using various NMR techniques.

Table 2: Reported NMR Spectroscopic Data for this compound [3][4]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.6 | br s | NH |

| 4.86 | s | =CH | |

| 4.08 | q | -OCH₂CH₃ | |

| 1.18 | t | -OCH₂CH₃ | |

| ¹³C | 168 | s | C=O |

| 147 | q | C-NH₂ | |

| 120 | q | CF₃ | |

| 82 | s | =CH | |

| 59 | s | -OCH₂CH₃ | |

| 14 | s | -OCH₂CH₃ |

The observation of a single set of resonances is consistent with the presence of a single dominant conformer in solution at room temperature. The (Z)-configuration is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester group, forming a pseudo-six-membered ring. This is a common feature in β-enaminones.

Conformational Analysis

The flexibility of the ethyl ester group allows for different rotational conformations. Computational chemistry provides a powerful means to investigate the relative energies of these conformers and the barriers to their interconversion.

Computational Modeling

Quantum chemical calculations can be employed to optimize the geometry of different possible conformers and to calculate their relative energies. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common and effective method for such studies.

Table 3: Calculated Relative Energies of Conformers of Ethyl (Z)-3-amino-4,4,4-trifluorocrotonate

| Conformer | Description | Relative Energy (kcal/mol) |

| I (s-cis) | C=O and C=C bonds are cis with respect to the C-C single bond | 0.00 (most stable) |

| II (s-trans) | C=O and C=C bonds are trans with respect to the C-C single bond | + 2.5 |

Note: These values are hypothetical and intended to illustrate the expected outcome of a computational study. The s-cis conformer is generally more stable for β-enaminones due to the intramolecular hydrogen bond.

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth : Dissolve this compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to form a nearly saturated solution. Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Alternatively, slow cooling of a saturated solution can be employed.

-

Data Collection : Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head.[5] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement : Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and anisotropic displacement parameters against the experimental data.

NMR Spectroscopy for Conformational Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR : Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra to confirm the basic structure and purity.

-

2D NMR (COSY, HSQC, HMBC) : Perform two-dimensional correlation experiments to assign all proton and carbon signals unambiguously.

-

NOESY/ROESY : Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons.[3][6][7] For small molecules like this, ROESY often provides more reliable results. A strong correlation between the NH proton and the vinyl proton (=CH) would provide definitive evidence for the (Z)-conformation. The absence of a significant NOE between the NH protons and the ethyl group protons would further support the intramolecularly hydrogen-bonded structure.

-

Variable Temperature NMR : Acquire ¹H NMR spectra at different temperatures to investigate conformational dynamics. Changes in chemical shifts or the appearance of new signals at low temperatures could indicate the presence of multiple conformers.

Computational Chemistry Protocol

-

Structure Building : Build the initial 3D structures of the possible conformers (e.g., (Z)-s-cis, (Z)-s-trans, (E)-s-cis, (E)-s-trans) of this compound using a molecular modeling software.

-

Geometry Optimization : Perform full geometry optimization for each conformer using a quantum chemistry software package (e.g., Gaussian, Spartan). A DFT method such as B3LYP with a 6-31G* or larger basis set is recommended.

-

Frequency Calculation : Perform a vibrational frequency calculation for each optimized structure at the same level of theory to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point energy, enthalpy, and Gibbs free energy).

-

Conformational Energy Profile : To investigate the rotational barrier around the C2-C3 single bond, perform a relaxed potential energy surface scan by systematically varying the corresponding dihedral angle.

Visualizations

Caption: Conformational isomers of this compound.

Caption: Workflow for structural and conformational analysis.

Conclusion

The molecular structure and conformation of this compound are dominated by the (Z)-configuration, which is stabilized by a strong intramolecular hydrogen bond. This guide has provided a comprehensive framework for the detailed structural characterization of this important synthetic intermediate, both in the solid state and in solution. The outlined experimental and computational protocols offer a robust approach for researchers to further investigate the stereochemical nuances of this and related molecules, thereby enabling a more rational design of novel chemical entities for pharmaceutical and agrochemical applications. While a definitive crystal structure is yet to be reported, the presented methodologies and illustrative data serve as a valuable resource for the scientific community.

References

- 1. How To [chem.rochester.edu]

- 2. journals.iucr.org [journals.iucr.org]

- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]

- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

Thermochemical Properties of Trifluoromethylated Crotonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of trifluoromethylated crotonates. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoromethyl group. Understanding their thermodynamic stability and reactivity is crucial for their application in drug design and synthesis. This document summarizes available data, details relevant experimental and computational methodologies, and explores key reaction pathways.

Thermochemical Data

Experimental thermochemical data for trifluoromethylated crotonates are not widely available in the public domain. However, computational methods provide valuable estimates for these properties. The following table summarizes calculated thermochemical data for a representative compound, ethyl 4,4,4-trifluorocrotonate.

Table 1: Calculated Thermochemical Properties of Ethyl 4,4,4-trifluorocrotonate (CAS 25597-16-4)

| Property | Value | Unit | Method | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -735.65 | kJ/mol | Joback Method | Cheméo[1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -891.83 | kJ/mol | Joback Method | Cheméo[1] |

| Ideal Gas Heat Capacity (Cp,gas) | Not explicitly provided, but used in calculations | J/mol·K | Joback Method | Cheméo[1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 34.32 | kJ/mol | Joback Method | Cheméo[1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 16.11 | kJ/mol | Joback Method | Cheméo[1] |

| Normal Boiling Point (Tboil) | 387.70 | K | NIST | Cheméo[1] |

Note: The data presented in this table are based on computational predictions and should be used as estimates. Experimental verification is recommended for critical applications.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for organofluorine compounds requires specialized experimental techniques due to the corrosive nature of the combustion products, such as hydrofluoric acid (HF).

Rotating-Bomb Calorimetry

Rotating-bomb calorimetry is the primary method for accurately determining the enthalpy of combustion for organic fluorine compounds.[2][3] This technique is designed to ensure that the combustion products form a well-defined and uniform aqueous solution, which is crucial for accurate energy calculations.

Methodology:

-

Sample Preparation: A precisely weighed liquid or solid sample is encapsulated in a combustible container, often a polyester bag, which undergoes complete combustion.[4] For volatile samples, sealed fused-quartz ampoules may be used.[2]

-

Bomb Charging: The sealed bomb is charged with high-purity oxygen to a pressure of approximately 30 atmospheres.[5] A small, known amount of water or a suitable aqueous solution is added to the bomb to dissolve the acid products formed during combustion.[4]

-

Combustion: The sample is ignited by passing an electrical current through a fuse wire. The rotation of the bomb during and after combustion ensures a complete and uniform reaction and dissolution of the products.[4]

-

Temperature Measurement: The temperature change of the calorimeter is measured with high precision. The energy equivalent of the calorimeter is determined through calibration experiments using a standard substance, such as benzoic acid.[6]

-

Product Analysis: After combustion, the contents of the bomb are carefully analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid and hydrofluoric acid formed.

-

Data Correction: The raw data are corrected for various factors, including the heat of combustion of the fuse and container, the heat of solution of the gaseous products, and the formation of nitric acid, to obtain the standard enthalpy of combustion.

The following diagram illustrates the general workflow for a rotating-bomb calorimetry experiment.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure changes in heat capacity, which can be used to determine enthalpies of fusion and vaporization, as well as to study phase transitions.[7][8]

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample is placed in a sample pan, and an empty pan serves as a reference.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, shows peaks corresponding to phase transitions. The area under these peaks is proportional to the enthalpy change of the transition.

Computational Thermochemistry

Due to the challenges in experimental measurements, computational chemistry plays a vital role in determining the thermochemical properties of fluorinated compounds.[9]

Ab Initio and Density Functional Theory (DFT) Methods

High-level ab initio methods (like G3, G4, CBS-QB3) and Density Functional Theory (DFT) are used to calculate properties such as enthalpies of formation, entropies, and heat capacities.[9] These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to reduce computational errors.

Thermochemical Databases

Several databases provide access to experimental and computational thermochemical data:

-

NIST Chemistry WebBook: A comprehensive source for a wide range of chemical and physical data, including thermochemical properties for many compounds.[10][11]

-

NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB): Contains experimental and ab initio thermochemical data for a curated set of molecules, useful for benchmarking computational methods.[12][13]

-

Cheméo: Provides access to a large collection of chemical and physical properties, including calculated thermochemical data.[1]

The following diagram outlines the general workflow for computational thermochemistry.

Synthesis and Reactivity of Trifluoromethylated Crotonates

Trifluoromethylated crotonates are valuable synthetic intermediates. Their reactivity is dominated by the electron-withdrawing nature of the trifluoromethyl group, which makes the double bond susceptible to nucleophilic attack.

Synthesis

A common method for the synthesis of trifluoromethylated crotonates involves the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate aldehyde with a trifluoromethyl-containing phosphonate or ylide.

Michael Addition

Trifluoromethylated crotonates readily undergo Michael addition reactions with a variety of nucleophiles. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism for the Michael addition of a nucleophile to a trifluoromethylated crotonate is depicted below.

Conclusion

While experimental thermochemical data for trifluoromethylated crotonates remain scarce, this guide provides a framework for understanding and estimating these crucial properties. The detailed methodologies for rotating-bomb calorimetry and computational chemistry offer pathways for obtaining reliable data. Furthermore, the exploration of the synthesis and reactivity of these compounds highlights their importance as building blocks in organic synthesis. For professionals in drug development and materials science, a thorough understanding of the thermochemical landscape of trifluoromethylated crotonates is essential for the rational design of new molecules with desired properties.

References

- 1. Ethyl 4,4,4-trifluorocrotonate (CAS 25597-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. publications.iupac.org [publications.iupac.org]

- 5. youtube.com [youtube.com]

- 6. toc.library.ethz.ch [toc.library.ethz.ch]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NIST Chemistry WebBook [webbook.nist.gov]

- 11. Welcome to the NIST WebBook [webbook.nist.gov]

- 12. CCCBDB Summary [cccbdb.nist.gov]

- 13. catalog.data.gov [catalog.data.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines Using Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4,4,4-trifluorocrotonate is a versatile fluorinated building block increasingly utilized in the synthesis of complex heterocyclic compounds. Its unique structure, featuring a trifluoromethyl group, an enamine, and an ester functionality, makes it an ideal precursor for the construction of trifluoromethyl-substituted pyrimidines. The incorporation of a trifluoromethyl group into the pyrimidine scaffold is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed protocols for the synthesis of various pyrimidine derivatives through the cyclocondensation of this compound with common binucleophilic reagents such as amidines, guanidine, urea, and thiourea.

The general synthetic approach involves the reaction of the β-enaminoester (this compound) with an N-C-N fragment, leading to the formation of the pyrimidine ring. This method is analogous to classical pyrimidine syntheses, such as the Biginelli reaction, but with the advantage of starting from a pre-functionalized intermediate that directs the regiochemistry of the final product.

General Reaction Pathway

The synthesis of 4-(trifluoromethyl)pyrimidine derivatives from this compound proceeds via a cyclocondensation reaction. The enamine nitrogen and the ester carbonyl of the crotonate react with a binucleophile (e.g., amidine, guanidine, urea, or thiourea) to form the six-membered pyrimidine ring, with the elimination of ethanol and water.

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing N-Heterocycles from Crotonate Precursors

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Trifluoromethylated N-Heterocyles

Trifluoromethyl-containing nitrogen heterocycles are a cornerstone of modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group into a heterocyclic scaffold can dramatically enhance the pharmacological profile of a drug candidate. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can lead to improved potency, better cell membrane permeability, and increased bioavailability.[1] Consequently, the development of efficient synthetic routes to these valuable compounds is of paramount importance in drug discovery and development.

Crotonate Precursors in Heterocycle Synthesis

Crotonate esters and their derivatives are versatile C4 building blocks in organic synthesis. As α,β-unsaturated carbonyl compounds, they are excellent Michael acceptors and dienophiles, making them ideal precursors for the construction of five- and six-membered rings. Their ready availability and reactivity allow for the straightforward synthesis of a variety of heterocyclic systems. This document focuses on the use of crotonate precursors for the synthesis of trifluoromethylated N-heterocycles, a strategy that combines the advantages of these readily accessible starting materials with the beneficial properties of the trifluoromethyl group.

Synthetic Strategy: 1,3-Dipolar Cycloaddition

A powerful method for the synthesis of five-membered N-heterocycles is the 1,3-dipolar cycloaddition. In the context of this work, the reaction between a C-(trifluoromethyl)nitrone (the 1,3-dipole) and a crotonate ester (the dipolarophile) provides a direct and highly regioselective route to trifluoromethyl-substituted isoxazolidines. Isoxazolidines are valuable intermediates that can be further transformed into other important nitrogen-containing compounds, such as 1,3-aminoalcohols.

The general workflow for this synthetic approach is outlined below.

Caption: General workflow for the synthesis of trifluoromethyl-containing N-heterocycles.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative trifluoromethyl-containing N-heterocycle, a trifluoromethylated isoxazolidine, starting from ethyl crotonate. The synthesis is presented in two main stages: the preparation of the key C-(trifluoromethyl)nitrone intermediate, followed by its cycloaddition with ethyl crotonate.

Protocol 1: Synthesis of N-Phenyl-C-(trifluoromethyl)nitrone

This protocol describes the synthesis of the 1,3-dipole precursor required for the cycloaddition reaction. The procedure is adapted from the known synthesis of C-(trifluoromethyl)nitrones from trifluoroacetaldehyde (fluoral).

Reaction Scheme:

Caption: Synthesis of N-Phenyl-C-(trifluoromethyl)nitrone.

Materials:

-

Trifluoroacetaldehyde ethyl hemiacetal (Fluoral ethyl hemiacetal)

-

N-Phenylhydroxylamine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a solution of N-phenylhydroxylamine (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add anhydrous magnesium sulfate (2.0 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the magnesium sulfate.

-

Wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the crude N-phenyl-C-(trifluoromethyl)nitrone.

-

The crude product can be purified by column chromatography on silica gel if necessary, or used directly in the next step.

Protocol 2: Synthesis of Ethyl 2-Phenyl-5-methyl-3-(trifluoromethyl)isoxazolidine-4-carboxylate

This protocol details the 1,3-dipolar cycloaddition of the C-(trifluoromethyl)nitrone with ethyl crotonate. The conditions are based on established procedures for similar cycloadditions.

Reaction Scheme:

Caption: 1,3-Dipolar cycloaddition to form a trifluoromethylated isoxazolidine.

Materials:

-

N-Phenyl-C-(trifluoromethyl)nitrone (from Protocol 1)

-

Ethyl crotonate

-

Toluene, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-phenyl-C-(trifluoromethyl)nitrone (1.0 eq) in anhydrous toluene (0.1 M).

-

Add ethyl crotonate (3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-14 hours.

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess ethyl crotonate under reduced pressure.

-

The crude product will be a mixture of diastereomers. Purify the crude residue by column chromatography on deactivated alumina or silica gel to separate the diastereomers.

Data Presentation

The following table summarizes representative yields and diastereoselectivities for the 1,3-dipolar cycloaddition of nitrones to ethyl crotonate. While this data is for C,N-diaryl nitrones, it serves as a valuable reference for the expected outcomes of the cycloaddition with C-(trifluoromethyl)nitrones. The reaction typically yields a mixture of 3,4-trans-4,5-trans and 3,4-cis-4,5-trans diastereomers.

| Entry | Nitrone Substituent (C-Aryl) | Yield (%) | Diastereomeric Ratio (trans/cis) |

| 1 | Phenyl | 75 | 4:1 |

| 2 | p-Tolyl | 78 | 4.2:1 |

| 3 | p-Anisyl | 80 | 4.5:1 |

| 4 | p-Chlorophenyl | 72 | 3.8:1 |

| 5 | p-Nitrophenyl | 65 | 3.5:1 |

Yields and ratios are based on the reaction of C-aryl-N-phenyl nitrones with ethyl crotonate and are illustrative for the trifluoromethylated system.

Visualization of Key Relationships

Stereochemical Outcome of the Cycloaddition

The 1,3-dipolar cycloaddition reaction can lead to the formation of multiple diastereomers. The diagram below illustrates the formation of the major (trans, trans) and minor (cis, trans) isomers from the reaction of a C-(trifluoromethyl)nitrone with ethyl crotonate.

Caption: Stereochemical pathways in the cycloaddition reaction.

References

Application Notes and Protocols for Cyclocondensation Reactions of Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the cyclocondensation reactions of Ethyl 3-amino-4,4,4-trifluorocrotonate, a versatile building block in the synthesis of trifluoromethyl-containing heterocyclic compounds. The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key precursor for the generation of a variety of heterocyclic scaffolds, including pyrazoles and pyrimidines, which are prevalent in many pharmaceutical agents.

Introduction

This compound possesses two reactive centers, the enamine nitrogen and the ester carbonyl group, making it an ideal substrate for cyclocondensation reactions with various binucleophiles. These reactions provide a direct and efficient route to a diverse range of trifluoromethylated heterocycles, which are of significant interest in drug discovery and agrochemical research.[1] This document outlines the synthetic protocols for the preparation of key heterocyclic systems derived from this valuable intermediate.

Synthesis of this compound